Ariakemicin B
Description
Properties
Molecular Formula |
C32H38N4O7 |
|---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
2-[(2Z,4E)-5-[[(2E,5Z,7E)-8-[[5-(3-hydroxy-4-methoxyphenyl)-5-oxopentanoyl]amino]-6-methylocta-2,5,7-trienoyl]amino]-3-methylpenta-2,4-dienyl]-5-methyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C32H38N4O7/c1-21(16-18-35-29(40)11-7-9-25(37)24-13-14-27(42-4)26(38)20-24)8-5-6-10-28(39)34-19-17-22(2)12-15-30-36-31(32(33)41)23(3)43-30/h6,8,10,12-14,16-20,38H,5,7,9,11,15H2,1-4H3,(H2,33,41)(H,34,39)(H,35,40)/b10-6+,18-16+,19-17+,21-8-,22-12- |
InChI Key |
PHAKTEMYDSICBF-XZEGANISSA-N |
Isomeric SMILES |
CC1=C(N=C(O1)C/C=C(/C)\C=C\NC(=O)/C=C/C/C=C(/C)\C=C\NC(=O)CCCC(=O)C2=CC(=C(C=C2)OC)O)C(=O)N |
Canonical SMILES |
CC1=C(N=C(O1)CC=C(C)C=CNC(=O)C=CCC=C(C)C=CNC(=O)CCCC(=O)C2=CC(=C(C=C2)OC)O)C(=O)N |
Synonyms |
ariakemicin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Bioactivity :
- Antimicrobial : Active against Gram-positive bacteria (e.g., MIC of 0.46 mg/mL against Staphylococcus aureus IFO12732), but inactive against Gram-negative bacteria and fungi .
- Cytotoxicity : IC50 values of 25 mg/mL (A549 lung cancer cells) and 15 mg/mL (BHK cells) .
- Instability : Rapid decomposition under standard conditions limits its pharmaceutical applicability .
Ariakemicin B is typically isolated as a mixture with Ariakemicin A, complicating pure extraction and characterization .
Comparison with Structurally Similar Compounds
This compound belongs to a class of polyketide-peptide hybrids with conserved structural motifs. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Findings:
Structural Conservation :
- All compounds share a benzoic acid derivative and oxazole rings connected by unsaturated polyketide-peptide chains, suggesting a conserved biosynthetic pathway .
- The position of the double bond (Δ11 vs. Δ12) is a critical differentiator between this compound and A, though bioactivity remains similar .
Functional Divergence: Spectrum of Activity: While Ariakemicins target Gram-positive bacteria, Phenoxan exhibits broader antifungal activity .
Stability Challenges: Ariakemicins degrade rapidly, unlike Phenoxan, which remains stable under refrigeration. This instability has hindered clinical development of Ariakemicins .
Q & A
Q. What are the standard protocols for characterizing the structural and physicochemical properties of Ariakemicin B?
Methodological Answer: Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. For reproducibility, experimental parameters (e.g., solvent systems, column types) must be explicitly documented. Cross-validation with X-ray crystallography or computational modeling (e.g., density functional theory) is recommended to resolve ambiguities .
Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity against cancer cell lines?
Methodological Answer: Use standardized cell lines (e.g., NCI-60 panel) with appropriate controls (positive/negative, vehicle-only). Dose-response curves should span at least five concentrations, and IC₅₀ values must be calculated using nonlinear regression models. Replicate experiments (n ≥ 3) and report statistical significance (p < 0.05) with confidence intervals. Ensure adherence to ethical guidelines for cell culture and cytotoxicity testing .
Q. What criteria ensure the reproducibility of this compound’s synthesis in academic laboratories?
Methodological Answer: Detailed synthetic procedures, including reaction conditions (temperature, solvent ratios, catalyst loading), must be provided in the main text or supplementary materials. For novel intermediates, spectroscopic data (¹H/¹³C NMR, IR) and chromatographic profiles (Rf values, retention times) are mandatory. Cross-reference known compounds with literature data to confirm identity .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be systematically analyzed?
Methodological Answer: Perform meta-analysis using PRISMA guidelines to identify sources of heterogeneity (e.g., cell line variability, assay conditions). Apply statistical tools like the Lasso regression to isolate confounding variables (e.g., solvent effects, incubation time) . Validate findings through orthogonal assays (e.g., apoptosis vs. proliferation markers) and report effect sizes with 95% confidence intervals .
Q. What strategies are effective in elucidating this compound’s mechanism of action when proteomic/transcriptomic data are inconclusive?
Methodological Answer: Integrate multi-omics approaches (e.g., CRISPR-Cas9 screens, thermal proteome profiling) to identify target pathways. Use bioinformatics tools (STRING, GeneMANIA) for network analysis and prioritize candidates via siRNA knockdown or overexpression experiments. Validate hypotheses using in vivo models with pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Q. How should researchers address ethical and methodological challenges in translating this compound to preclinical animal studies?
Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design, including sample size justification (power analysis), randomization, and blinding. Conduct toxicity profiling (e.g., maximum tolerated dose, organ histopathology) and adhere to institutional animal care protocols (IACUC approval). Disclose conflicts of interest and raw data in public repositories (e.g., Figshare) for transparency .
Methodological Best Practices
- Data Reporting : Express numerical results to one significant digit beyond instrument precision (e.g., IC₅₀ = 2.3 ± 0.1 μM). Avoid overreporting decimals unless justified by instrument specifications .
- Statistical Rigor : Use ANOVA for multi-group comparisons with post-hoc corrections (e.g., Tukey’s test). Specify exact p-values (e.g., p = 0.023) rather than thresholds (e.g., p < 0.05) .
- Literature Review : Employ Boolean operators (AND/OR/NOT) in databases like PubMed/Scopus to identify knowledge gaps. Prioritize primary sources over reviews for hypothesis generation .
Common Pitfalls to Avoid
- Overinterpretation : Do not claim clinical relevance without in vivo validation. Differentiate between correlation and causation in mechanistic studies .
- Data Redundancy : Avoid duplicating figures/tables in text; use supplementary materials for extensive datasets .
- Ethical Oversights : Secure informed consent for human-derived samples and cite original publications for reused data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
